tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2095192-22-4
VCID: VC4091367
InChI: InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-6-7-16-12(9-14)4-5-13-8-12;/h13H,4-9H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)N1CCOC2(C1)CCNC2.Cl
Molecular Formula: C12H23ClN2O3
Molecular Weight: 278.77

tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride

CAS No.: 2095192-22-4

Cat. No.: VC4091367

Molecular Formula: C12H23ClN2O3

Molecular Weight: 278.77

* For research use only. Not for human or veterinary use.

tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride - 2095192-22-4

Specification

CAS No. 2095192-22-4
Molecular Formula C12H23ClN2O3
Molecular Weight 278.77
IUPAC Name tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-6-7-16-12(9-14)4-5-13-8-12;/h13H,4-9H2,1-3H3;1H
Standard InChI Key WGLCTNVOFYGCFK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCOC2(C1)CCNC2.Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCOC2(C1)CCNC2.Cl

Introduction

Structural and Nomenclature Insights

Molecular Architecture

The compound features a spiro[4.5]decane core, comprising a four-membered oxolane ring (6-oxa) fused to a five-membered diazole ring (2,9-diaza). The tert-butyl carbamate group (-Boc) at the 9-position nitrogen and the hydrochloride salt at the secondary amine define its functionalization . The molecular formula is C₁₂H₂₃ClN₂O₃, with a molar mass of 278.77–279 Da .

Key Structural Features:

  • Spirocyclic System: The 4,5-ring fusion imposes conformational restraint, reducing entropy during molecular interactions .

  • Protective Groups: The Boc group stabilizes the amine during synthesis, while the hydrochloride salt enhances solubility .

  • Heteroatom Placement: Oxygen at position 6 and nitrogens at positions 2 and 9 enable hydrogen bonding and metal coordination .

Nomenclature Clarifications

Discrepancies in CAS registry numbers (e.g., 2095192-19-9 vs. 2095192-22-4) arise from positional isomerism. The 9-carboxylate variant (CAS: 2095192-22-4) is distinct from the 2-carboxylate analog, underscoring the importance of precise nomenclature in procurement .

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: 0.38, indicating moderate hydrophilicity suitable for aqueous reaction conditions .

  • Polar Surface Area (PSA): 51 Ų, favorable for membrane permeability in drug candidates .

  • Hydrogen Bonding: Three acceptors and one donor, enabling interactions with biological targets .

Stability and Reactivity

  • Rotatable Bonds: Two, suggesting limited flexibility and reduced metabolic degradation .

  • Hygroscopicity: As a hydrochloride salt, the compound requires anhydrous storage to prevent hydrolysis .

SupplierPurity (%)PackagingPrice (€)Lead Time
BLD Pharmatech Co.90100 mg43330 days
Advanced ChemBlock97250 mg1,62330 days
Sigma-Aldrich951 g2,70650 days

Pricing scales with quantity, reflecting bulk synthesis challenges .

Synthetic Routes

While explicit protocols are proprietary, the compound is likely synthesized via:

  • Spirocyclization: Cyclocondensation of diamine and diol precursors.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Salt Formation: Treatment with HCl in ether or dichloromethane .

Applications in Drug Discovery

Pharmacophore Development

The spirocyclic core mimics natural alkaloids, enabling:

  • Kinase Inhibition: Rigid structures align with ATP-binding pockets .

  • GPCR Targeting: Nitrogen and oxygen atoms mediate receptor binding .

Case Studies

  • Oncology: Analogous spiro compounds show activity against PI3K and mTOR pathways .

  • Neurology: Diazaspirodecanes modulate serotonin and dopamine receptors .

Future Directions

Research Opportunities

  • Structure-Activity Relationships (SAR): Modifying the Boc group or spiro ring size.

  • Prodrug Development: Ester hydrolysis for targeted release .

Industrial Scalability

  • Continuous Flow Synthesis: To improve yield and reduce costs for bulk production.

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